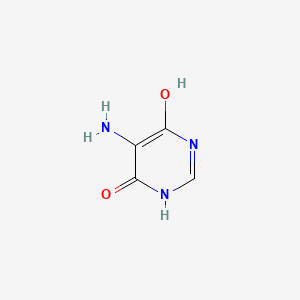

5-Amino-4,6-dihydroxypyrimidine

CAS No.: 69340-97-2

Cat. No.: VC1969436

Molecular Formula: C4H5N3O2

Molecular Weight: 127.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69340-97-2 |

|---|---|

| Molecular Formula | C4H5N3O2 |

| Molecular Weight | 127.1 g/mol |

| IUPAC Name | 5-amino-4-hydroxy-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1H,5H2,(H2,6,7,8,9) |

| Standard InChI Key | YKHPWCZPESTMRF-UHFFFAOYSA-N |

| SMILES | C1=NC(=C(C(=O)N1)N)O |

| Canonical SMILES | C1=NC(=C(C(=O)N1)N)O |

Introduction

Chemical Identity and Structure

5-Amino-4,6-dihydroxypyrimidine is definitively characterized by the following parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 69340-97-2 |

| Molecular Formula | C4H5N3O2 |

| Molecular Weight | 127.1 g/mol |

| IUPAC Name | 5-amino-4-hydroxy-1H-pyrimidin-6-one |

| Common Synonyms | 5-Aminopyrimidine-4,6-diol; 5-azanyl-4-hydroxy-1H-pyrimidin-6-one; 4,6-Dihydroxy-5-aminopyrimidine; 4(1H)-Pyrimidinone, 5-amino-6-hydroxy- (9CI) |

The compound exists in various tautomeric forms typical of hydroxy-substituted pyrimidines, which contributes significantly to its chemical behavior and reactivity . The pyrimidine ring serves as the core structure, with the amino group at position 5 and hydroxyl/carbonyl functionalities at positions 4 and 6 creating potential for hydrogen bonding and various chemical transformations.

Physical and Chemical Properties

The physical properties of 5-Amino-4,6-dihydroxypyrimidine have been characterized through both experimental and computational methods:

| Property | Value |

|---|---|

| Physical Appearance | Powder |

| Color | Not explicitly specified in literature |

| Melting Point | >300°C |

| Density | 1.84±0.1 g/cm³ (Predicted) |

| Solubility | Limited water solubility; more soluble in polar organic solvents |

| pKa | 6.77±0.10 (Predicted) |

| LogP | -0.53 (Hydrophilic character) |

| Topological Polar Surface Area | 92.26 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 0 |

The high melting point above 300°C indicates strong intermolecular forces, likely extensive hydrogen bonding networks between the amino and hydroxyl groups . The negative LogP value confirms the hydrophilic nature of this compound, which influences its solubility characteristics and potential biological interactions . The predicted pKa value of approximately 6.77 suggests moderate acidity, which may be relevant for its behavior in various pH environments .

Research into related 4,6-dihydroxypyrimidine derivatives has demonstrated that these compounds exhibit interesting acid-base properties, with the ability to undergo protonation in acidic media . The basicity of these compounds is influenced by substituents at various positions, with alkyl substituents at position 2 typically increasing basicity, while nitro groups at position 5 decrease it .

Analytical Methods and Characterization

Several analytical methods can be employed for the characterization and analysis of 5-Amino-4,6-dihydroxypyrimidine:

Chromatographic Analysis

Gas chromatography data for the trimethylsilyl (TMS) derivative of 5-amino-4,6-dihydroxypyrimidine shows a Kovats' retention index of 1647 on a non-polar OV-1 column . This provides a valuable reference point for chromatographic identification of the compound.

Mass Spectrometry

The predicted collision cross-section data for various ionic species of the compound provides valuable information for mass spectrometric analysis:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 128.04546 | 121.1 |

| [M+Na]⁺ | 150.02740 | 132.7 |

| [M+NH₄]⁺ | 145.07200 | 127.6 |

| [M+K]⁺ | 166.00134 | 129.0 |

| [M-H]⁻ | 126.03090 | 120.8 |

| [M+Na-2H]⁻ | 148.01285 | 126.7 |

| [M]⁺ | 127.03763 | 122.3 |

| [M]⁻ | 127.03873 | 122.3 |

These values are particularly useful for identification and quantification using liquid chromatography-mass spectrometry (LC-MS) methods with ion mobility capabilities .

Biological Activity and Applications

5-Amino-4,6-dihydroxypyrimidine and related derivatives exhibit several important applications and biological activities:

Research Applications

The compound serves as a valuable research reagent for the synthesis of complex benzoxazinophenothiazines derivatives, which have demonstrated significant antimicrobial properties . This makes it an important building block in the development of potential antimicrobial compounds.

Nitric Oxide Production Inhibition

An interesting contrast in biological activity exists between hydroxypyrimidines and their chlorinated counterparts. While 5-substituted 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide (NO) production with IC₅₀ values ranging from 2 μM to 36 μM, the corresponding 2-amino-4,6-dihydroxypyrimidine analogs are devoid of any NO-inhibitory activity . This differential activity provides valuable structure-activity relationship insights for drug development.

Of particular note, 5-fluoro-2-amino-4,6-dichloropyrimidine has shown exceptional potency, nearly completely suppressing NO production with higher activity than reference compounds like 1,400 W and N-monomethyl-L-arginine . This suggests that chlorination of hydroxypyrimidines may be a valuable approach for developing compounds with anti-inflammatory activity.

Cell Viability Effects

Studies have shown that these compounds, specifically the 2-amino-4,6-dihydroxypyrimidine derivatives, have no suppressive effects on cell viability . This favorable safety profile makes them potentially suitable candidates for further development in pharmaceutical applications.

| Parameter | Specification |

|---|---|

| Purity | ≥95%, ≥99%, ≥99.9% (Various grades available) |

| Appearance | Powder |

| Particle Size | Various options, including 1-5 μm, 10-53 μm, with customization available |

| Storage Conditions | Airtight sealed, away from light, dry, room temperature |

| Commercial Packaging | Available in various quantities with customization options |

Suppliers typically offer different purity grades suitable for various research applications, with options for customization of parameters such as particle size .

| Hazard Category | Information |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |

| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |

| Safety Statements | 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; wear suitable protective clothing, gloves, and eye/face protection) |

| Precautionary Measures | Use in well-ventilated areas; avoid contact with skin and eyes; wear appropriate personal protective equipment |

For laboratory use, standard chemical safety practices should be followed, including the use of appropriate personal protective equipment such as gloves, lab coat, and safety glasses or goggles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume